
D-Valine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, hydrochloride: is a derivative of D-Valine, an important organic chiral source. D-Valine is one of the two enantiomers of the amino acid valine, the other being L-Valine. This compound is widely used in various fields, including pharmaceuticals, agriculture, and biotechnology, due to its unique properties and extensive applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-Valine, where specific microorganisms selectively degrade the L-isomer, leaving the D-isomer intact.
Microbial Stereoselective Hydrolysis: This process uses D-aminoacylase to hydrolyze N-acyl-DL-Valine, selectively producing D-Valine.
Microbial Specific Hydrolysis: This method involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase, yielding D-Valine.
Industrial Production Methods: The most promising method for industrial production is the “hydantoinase process,” which offers high optical purity, productivity, and an environmentally friendly process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Valine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions of D-Valine may involve reducing agents such as sodium borohydride.
Substitution: D-Valine can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Valine, hydrochloride is used as a chiral source in asymmetric synthesis and as an intermediate in the synthesis of various organic compounds .
Biology: In cell culture, D-Valine is used to selectively inhibit fibroblast proliferation, which is crucial for certain types of cell culture experiments .
Medicine: D-Valine derivatives, such as penicillamine and actinomycin D, are used in the treatment of immune-deficiency diseases and cancer therapy, respectively .
Industry: D-Valine is used in the synthesis of agricultural pesticides and semi-synthetic veterinary antibiotics .
Wirkmechanismus
D-Valine, hydrochloride exerts its effects primarily through its role as an amino acid. It is involved in protein synthesis and metabolic pathways. In the context of its derivatives, such as penicillamine, the mechanism of action involves chelation of heavy metals and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
L-Valine: The enantiomer of D-Valine, commonly found in proteins and involved in various metabolic processes.
DL-Valine: A racemic mixture of D-Valine and L-Valine.
D-Alanine: Another D-amino acid with similar applications in pharmaceuticals and biotechnology.
Uniqueness: D-Valine, hydrochloride is unique due to its specific chiral properties, making it valuable in asymmetric synthesis and as a precursor for various biologically active compounds .
Eigenschaften
CAS-Nummer |
31320-20-4 |
|---|---|
Molekularformel |
C5H12ClNO2 |
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |
InChI-Schlüssel |
JETBVOLWZWPMKR-PGMHMLKASA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
CC(C)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
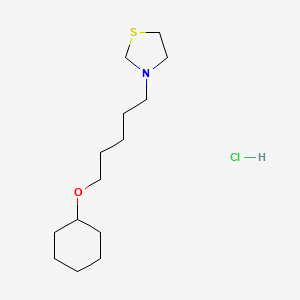

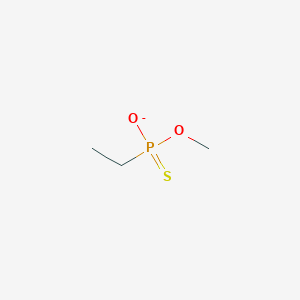
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
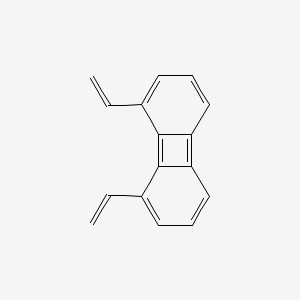
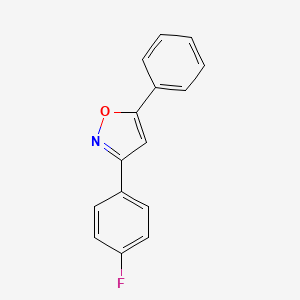
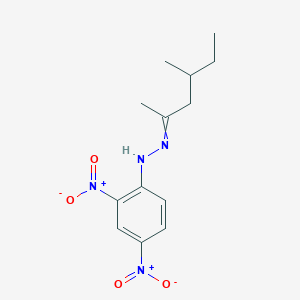
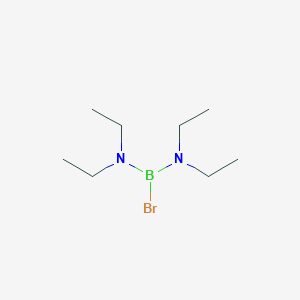
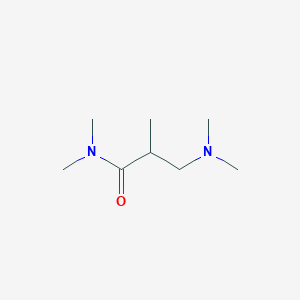
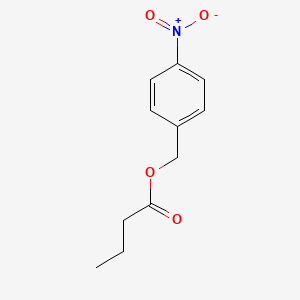

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)

